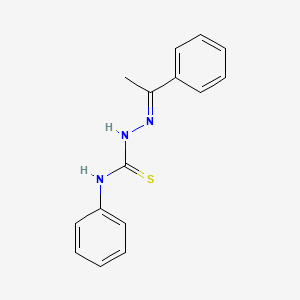

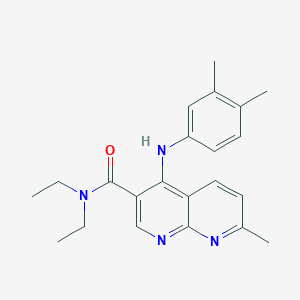

![molecular formula C13H24ClNSi B3001879 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 130408-83-2](/img/structure/B3001879.png)

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

説明

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, commonly referred to as 3-C1TMP, is a heterocyclic organic compound with a broad range of applications in scientific research. It can be used as a synthetic intermediate in the synthesis of other compounds, or as a reagent in various reactions. 3-C1TMP is also used in biochemical and physiological studies, as it has a unique mechanism of action which can be exploited for a variety of purposes.

科学的研究の応用

Organic Synthesis

Regio- and Enantioselective Catalysis : The use of similar silyl groups in organic reactions has been shown to enhance regio- and enantioselectivity. For instance, Chowdhury and Ghosh (2009) demonstrated that a silyl group can play a crucial role in regioselection and substrate reactivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate (Chowdhury & Ghosh, 2009).

Facilitating Complex Synthesis : Compounds containing silyl groups have been used as starting materials for synthesizing other derivatives, highlighting their importance in complex organic synthesis processes. This is exemplified by Haas and Klare's (1989) work on N-substituted derivatives of pyrroles (Haas & Klare, 1989).

Advanced Synthetic Techniques : Feng et al. (2014) showed that silyl groups can be used in Rh(II)-catalyzed transannulation processes for the synthesis of substituted pyrroles (Feng et al., 2014).

Chemical Properties

Electrochemical Properties : The electrochemical oxidation of pyrroles with silyl groups has been investigated, providing insights into the lifetimes of radical cations and electron transfer rate constants, as discussed by Narula and Noftle (1999) (Narula & Noftle, 1999).

Intramolecular Coupling : Mochida, Shimizu, and Hiyama (2009) researched the intramolecular coupling of silyl aryl triflates, which is important for synthesizing functionalized silicon-bridged heterocycles (Mochida et al., 2009).

Molecular Structure

Crystal and Molecular Structure Analysis : The crystal and molecular structures of silyl pyrrolinium compounds have been studied, providing valuable information on molecular conformations and interactions, as found in the work of Rudert and Schmaucks (1994, 1997) (Rudert & Schmaucks, 1994), (Rudert & Schmaucks, 1997).

Synthon for Crystal Engineering : Yin and Li (2006) explored the use of pyrrole derivatives as synthons in crystal engineering, demonstrating their utility in the self-assembly of crystal structures (Yin & Li, 2006).

Safety and Hazards

特性

IUPAC Name |

(3-chloropyrrol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVVGLOBNGEKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

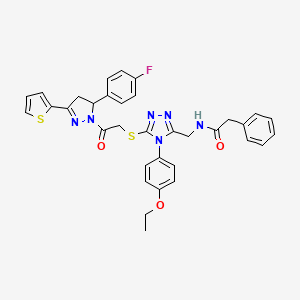

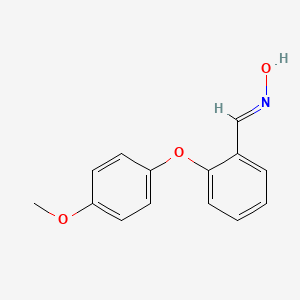

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)

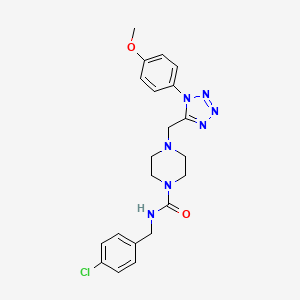

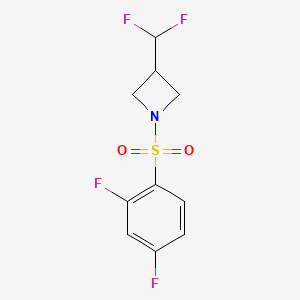

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

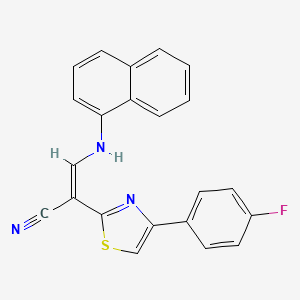

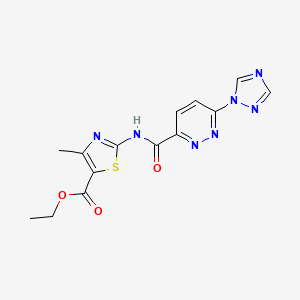

![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)